2-Hydroxy Irinotecan-d10 is a deuterated derivative of the chemotherapeutic agent Irinotecan, which is primarily used in the treatment of colorectal cancer. The compound features a hydroxyl group at the second position and incorporates deuterium atoms, enhancing its stability and allowing for more precise metabolic studies. The chemical formula for 2-Hydroxy Irinotecan-d10 is , with a molecular weight of approximately 612.74 g/mol .
2-Hydroxy Irinotecan-d10 is synthesized from its parent compound, Irinotecan, through specific chemical reactions that introduce deuterium into the molecular structure. This process allows researchers to track the drug's metabolic pathways without interference from non-deuterated isotopes.
The synthesis of 2-Hydroxy Irinotecan-d10 typically involves hydrogen-deuterium exchange reactions. This process can be executed under controlled conditions using deuterated solvents and reagents to ensure the incorporation of deuterium at specific positions within the molecule.
The molecular structure of 2-Hydroxy Irinotecan-d10 features a complex arrangement typical of camptothecin derivatives. The presence of deuterium atoms alters the physical properties slightly compared to its non-deuterated form.
2-Hydroxy Irinotecan-d10 can undergo several types of chemical reactions:
The mechanism of action for 2-Hydroxy Irinotecan-d10 parallels that of Irinotecan itself. It inhibits topoisomerase I, an enzyme crucial for DNA replication. By forming a stable complex with this enzyme, it prevents the re-ligation of single-strand breaks in DNA, leading to cytotoxic effects that ultimately result in cell death. The active metabolite SN-38 derived from this compound is significantly more potent and responsible for most therapeutic effects .
The physical and chemical properties are crucial for understanding its behavior in biological systems and during therapeutic applications .
2-Hydroxy Irinotecan-d10 has significant applications in scientific research:
This comprehensive analysis highlights the importance of 2-Hydroxy Irinotecan-d10 in both research and clinical settings, emphasizing its role as a valuable tool in cancer therapy development.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4